An In-Depth Technical Guide to the Molecular Structure and Properties of 3,3-Dimethyl-1-(3-nitrophenyl)triazene
An In-Depth Technical Guide to the Molecular Structure and Properties of 3,3-Dimethyl-1-(3-nitrophenyl)triazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of 3,3-Dimethyl-1-(3-nitrophenyl)triazene. This compound, belonging to the aryldialkyltriazene class, is of significant interest to the scientific community due to its mutagenic properties and its potential as a tool in cancer research. This document delves into the causality behind its chemical characteristics and biological actions, offering field-proven insights for researchers in medicinal chemistry, toxicology, and drug development.
Introduction
3,3-Dimethyl-1-(3-nitrophenyl)triazene is a synthetic organic compound characterized by a triazene backbone substituted with a 3-nitrophenyl group and two methyl groups. The presence of the nitro group on the aromatic ring significantly influences its electronic properties and biological activity compared to its non-nitrated counterpart, 3,3-dimethyl-1-phenyltriazene (DMPT). Aryldialkyltriazenes are a well-studied class of compounds known for their genotoxicity, which is a direct consequence of their ability to act as alkylating agents after metabolic activation. Understanding the intricate details of the molecular structure of 3,3-Dimethyl-1-(3-nitrophenyl)triazene is paramount to elucidating its mechanism of action and for its potential application in controlled biological studies.
Molecular Structure and Physicochemical Properties
The molecular structure of 3,3-Dimethyl-1-(3-nitrophenyl)triazene dictates its reactivity and interaction with biological macromolecules. Key structural features include the planar phenyl ring, the electron-withdrawing nitro group at the meta position, and the dimethylamino moiety attached to the triazene linkage.
Chemical Structure:
Figure 1: 2D Chemical Structure of 3,3-Dimethyl-1-(3-nitrophenyl)triazene.
Crystal structure data for the closely related compound, (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole, reveals that the molecule adopts an E conformation about the –N=N– double bond and has a slightly twisted overall conformation.[1] In this related structure, the imidazole ring is inclined to the benzene ring by a small angle, suggesting a near-planar arrangement which can facilitate π-π stacking interactions in the solid state.[1] It is highly probable that 3,3-Dimethyl-1-(3-nitrophenyl)triazene also adopts a similar extended conformation.
Physicochemical Properties:
A summary of the key physicochemical properties of 3,3-Dimethyl-1-(3-nitrophenyl)triazene is presented in the table below.
| Property | Value | Source |
| CAS Number | 20241-06-9 | [2] |
| Molecular Formula | C₈H₁₀N₄O₂ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Density | 1.23 g/cm³ | [2] |
| Boiling Point | 289.5 °C at 760 mmHg | [2] |
| Flash Point | 128.9 °C | [2] |
Synthesis and Characterization
The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene is typically achieved through a diazo coupling reaction. A common and effective method involves the reaction of 3-nitroaniline with a nitrosating agent, followed by coupling with dimethylamine.[2]
General Synthesis Protocol
A widely referenced method for the synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene is described by Manolov et al. (2006).[2] The general steps are as follows:
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Diazotization of 3-Nitroaniline: 3-Nitroaniline is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
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Coupling with Dimethylamine: The cold diazonium salt solution is then slowly added to a solution of dimethylamine, often in an alkaline medium, to facilitate the coupling reaction.
-
Isolation and Purification: The resulting product, 3,3-Dimethyl-1-(3-nitrophenyl)triazene, precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
This procedure has been reported to yield the product in approximately 43% yield.[2]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-nitrophenyl group and a singlet for the six equivalent protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, with the carbon attached to the nitro group being significantly deshielded. The two methyl carbons will give a single resonance.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The IR spectra of related triazine derivatives show characteristic peaks for C(sp³)-H stretching of methyl groups in the range of 3097–2920 cm⁻¹ and C=N stretching modes around 1667–1668 cm⁻¹.[3]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will likely involve the loss of the nitro group, methyl groups, and cleavage of the triazene linkage.
Biological Activity and Mechanism of Action
3,3-Dimethyl-1-(3-nitrophenyl)triazene is recognized for its mutagenic properties, a characteristic shared by many aryldialkyltriazenes.[2] Its biological activity is intrinsically linked to its metabolic activation into a reactive electrophile that can alkylate cellular macromolecules, most notably DNA.
Metabolic Activation Pathway
The genotoxicity of aryldialkyltriazenes is not inherent to the parent molecule but requires metabolic activation. The key metabolic step is the enzymatic N-demethylation of one of the methyl groups, catalyzed by cytochrome P450 enzymes in the liver.[4][5] This process generates a reactive monomethyltriazene intermediate.
Figure 2: Proposed Metabolic Activation Pathway of 3,3-Dimethyl-1-(3-nitrophenyl)triazene.
The resulting monomethyltriazene is unstable and undergoes spontaneous decomposition to yield an aryldiazonium ion and a methyldiazonium ion or a methyl cation equivalent.[6] The latter is a potent electrophile and the ultimate alkylating agent responsible for the mutagenic effects. The role of the nitro group in this process is likely to modulate the rate of metabolic activation and the reactivity of the intermediates.
DNA Adduct Formation and Mutagenicity
The highly reactive methyl cation generated during metabolic activation can attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. For the non-nitrated analog, 3,3-dimethyl-1-phenyltriazene, the major DNA adduct is 7-methylguanine, with minor products including O⁶-methylguanine and 3-methyladenine.[4] The formation of O⁶-methylguanine is particularly significant as it is a miscoding lesion that can lead to G:C to A:T transition mutations during DNA replication, a hallmark of the mutagenicity of alkylating agents.
The mutagenicity of 3,3-Dimethyl-1-(3-nitrophenyl)triazene has been demonstrated in the Ames test using Salmonella typhimurium.[2] It is plausible that the presence of the nitro group, after metabolic reduction, could lead to the formation of additional, more complex DNA adducts, although this has not been definitively established for this specific compound. Studies on other nitroaromatic compounds have shown that their metabolic reduction can lead to reactive intermediates that form various DNA adducts.[1][7][8]
Safety and Handling
3,3-Dimethyl-1-(3-nitrophenyl)triazene should be handled with extreme caution due to its known mutagenicity and potential carcinogenicity. All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
All waste materials contaminated with this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
3,3-Dimethyl-1-(3-nitrophenyl)triazene is a compound of significant scientific interest, primarily due to its well-established mutagenic properties. Its molecular structure, featuring a nitro-substituted phenyl ring attached to a dimethyltriazene moiety, is central to its biological activity. The metabolic activation to a potent methylating agent is the key event leading to the formation of DNA adducts and subsequent genotoxicity. A thorough understanding of its synthesis, characterization, and mechanism of action, coupled with stringent safety protocols, is essential for researchers utilizing this compound in their studies. Further research is warranted to fully elucidate the specific metabolic pathways and the complete profile of DNA adducts formed by this nitro-substituted triazene, which will provide deeper insights into its biological effects and potential applications.
References
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Chemsrc. (n.d.). 3,3-Dimethyl-1-(3-nitrophenyl)triazene. Retrieved January 23, 2026, from [Link]
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- Patil, S., & Bugarin, A. (2014). Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole.
- Krüger, F. W., Wiessler, M., & Rücker, G. (1975). Interaction of the carcinogen 3,3-dimethyl-1-phenyltriazene with nucleic acids of various rat tissues and the effect of a protein-free diet. Cancer Research, 35(5), 1159-1165.
- Gescher, A., Hickman, J. A., Simmonds, R. J., Stevens, M. F., & Vaughan, K. (1978). Studies of the mode of action of antitumour triazenes and triazines--IV. The metabolism of 1-(4-acetylphenyl)-3,3-dimethyltriazene. Biochemical Pharmacology, 27(11), 1521-1525.
- Gescher, A., Hickman, J. A., Stevens, M. F., & Vaughan, K. (1979). Triazene metabolism. I. The effect of substituents in the aryl group on the kinetics of enzyme-catalysed N-demethylation of 1-aryl-3,3-dimethyltriazenes. Biochemical Pharmacology, 28(23), 3235-3238.
- Fu, P. P., Herreno-Saenz, D., Miller, D. W., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 177–183.
- Patil, S., & Bugarin, A. (2014). Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(10), 224-227.
- El-Faham, A., El-Sayed, B. A., & Al-Othman, Z. A. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6271.
- Beland, F. A., Heflich, R. H., Howard, P. C., & Fu, P. P. (1985). The in vitro metabolic activation of nitro polycyclic aromatic hydrocarbons. In Polycyclic Hydrocarbons and Carcinogenesis (pp. 371-396). American Chemical Society.
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